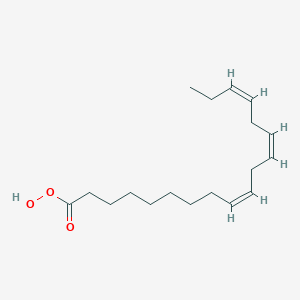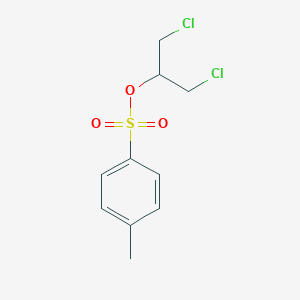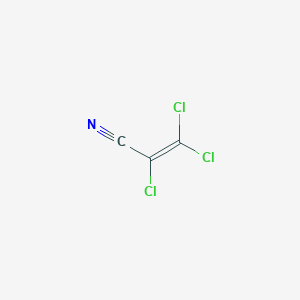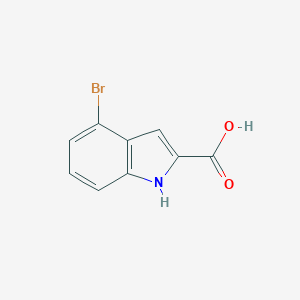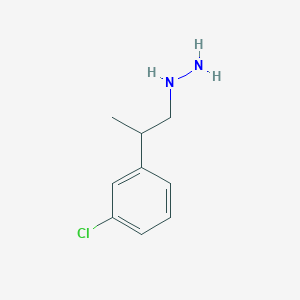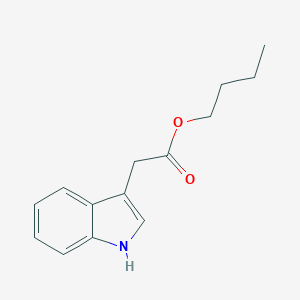![molecular formula C17H23N2O2P B097844 Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester CAS No. 18593-23-2](/img/structure/B97844.png)
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester, also known as DMMP, is an organophosphorus compound that has been extensively studied due to its potential applications in various fields such as chemical warfare agents, catalysis, and sensors. DMMP is a colorless liquid that has a molecular formula of C12H18N2O2P and a molecular weight of 268.26 g/mol.
Mécanisme D'action
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase and butyrylcholinesterase. This leads to the accumulation of acetylcholine and butyrylcholine in the synaptic cleft, which results in overstimulation of the cholinergic system. This overstimulation leads to various symptoms such as muscle twitching, convulsions, respiratory distress, and ultimately death.
Effets Biochimiques Et Physiologiques
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has various biochemical and physiological effects on the body. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which leads to the accumulation of acetylcholine and butyrylcholine in the synaptic cleft. This overstimulation leads to various symptoms such as muscle twitching, convulsions, respiratory distress, and ultimately death. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester also affects the cardiovascular system by causing bradycardia, hypotension, and arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has various advantages and limitations for lab experiments. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is a simulant of nerve agents such as sarin, soman, and VX, and it is used to evaluate the effectiveness of protective equipment and decontamination procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a catalyst in various reactions such as the synthesis of cyclohexanone, the synthesis of pyrroles, and the synthesis of benzimidazoles. However, Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is highly toxic and requires special handling and disposal procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also a controlled substance and requires a license for use and storage.
Orientations Futures
There are various future directions for the study of Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester. One future direction is the development of more effective protective equipment and decontamination procedures for nerve agents. Another future direction is the development of more efficient and selective catalysts for various reactions. Another future direction is the development of more sensitive and selective sensors for the detection of nerve agents, pesticides, and other toxic chemicals.
Méthodes De Synthèse
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester can be synthesized through various methods such as the reaction of p-nitrobenzaldehyde and dimethylamine followed by reduction, the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus oxychloride, and the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus trichloride followed by methylation. The most commonly used method for the synthesis of Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is the reaction of p-nitrobenzaldehyde and dimethylamine with phosphorus oxychloride.
Applications De Recherche Scientifique
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester has been extensively studied due to its potential applications in various fields such as chemical warfare agents, catalysis, and sensors. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is a simulant of nerve agents such as sarin, soman, and VX, and it is used to evaluate the effectiveness of protective equipment and decontamination procedures. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a catalyst in various reactions such as the synthesis of cyclohexanone, the synthesis of pyrroles, and the synthesis of benzimidazoles. Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester is also used as a sensor for the detection of nerve agents, pesticides, and other toxic chemicals.
Propriétés
Numéro CAS |
18593-23-2 |
|---|---|
Nom du produit |
Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester |
Formule moléculaire |
C17H23N2O2P |
Poids moléculaire |
318.35 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-methoxyphosphoryl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H23N2O2P/c1-18(2)14-6-10-16(11-7-14)22(20,21-5)17-12-8-15(9-13-17)19(3)4/h6-13H,1-5H3 |
Clé InChI |
UVUUNMCCVIEFAZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)OC |
Synonymes |
Bis[p-(dimethylamino)phenyl]phosphinic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



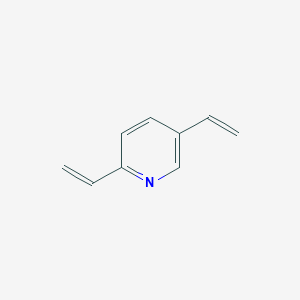
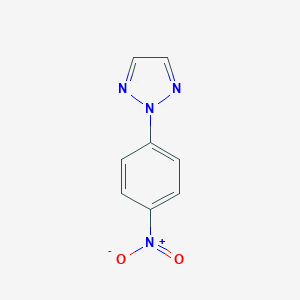

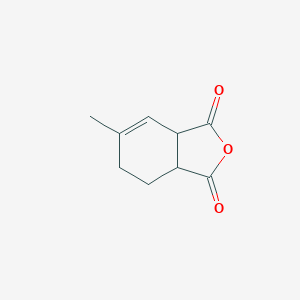
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
